molecular formula C23H20N4O5S B14992252 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14992252
M. Wt: 464.5 g/mol
InChI Key: UUOPXNISWJDTSG-UHFFFAOYSA-N
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Description

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, a sulfamoyl group, and a chromene core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the sulfamoyl group and the pyrimidine ring. Common reagents used in these reactions include various chlorinating agents, sulfonamides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with some of the reagents and intermediates used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfamoylphenyl derivatives and chromene-based molecules. These compounds share structural features with N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide but may differ in their specific functional groups or overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications, setting it apart from other similar molecules.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H20N4O5S/c1-13-4-9-20-18(10-13)19(28)12-21(32-20)22(29)26-16-5-7-17(8-6-16)33(30,31)27-23-24-14(2)11-15(3)25-23/h4-12H,1-3H3,(H,26,29)(H,24,25,27)

InChI Key

UUOPXNISWJDTSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=CC(=N4)C)C

Origin of Product

United States

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